molecular formula C10H7FN2O3S B1440902 2-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid CAS No. 1273890-74-6

2-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid

Cat. No. B1440902
M. Wt: 254.24 g/mol
InChI Key: ZWNMUSTYMFNLLI-UHFFFAOYSA-N
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Description

2-(3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl)sulfanyl)acetic acid, also known as 2-FOSA, is a novel small molecule that has been studied for its potential applications in a variety of scientific research areas. It is a derivative of oxadiazole and has a unique structure that makes it an attractive target for further investigation.

Scientific Research Applications

Synthesis and Characterization

Research has led to the synthesis of new derivatives within this chemical class, employing multistep reactions from related benzoic acids. These compounds are characterized using spectroscopic and analytical methods, laying the foundation for further biological evaluation (Bhat et al., 2016). Another study focused on the synthesis of derivatives aimed at enhancing antimicrobial properties, indicating the role of fluorine atoms in increasing antibacterial and antifungal potency (Parikh & Joshi, 2014).

Pharmacological Applications

These compounds have been evaluated for their potential pharmacological applications, including anti-convulsant, anti-inflammatory, and antimicrobial activities. Certain derivatives have shown significant biological activity, highlighting their potential as drug candidates (Bhat et al., 2016). Another research demonstrated their antimicrobial efficacy, with some compounds exhibiting high potency against a broad panel of bacterial and fungal strains, emphasizing the critical role of specific substituents in enhancing antimicrobial properties (Parikh & Joshi, 2014).

Material Science Applications

In the realm of materials science, these compounds and their derivatives have been explored for their corrosion inhibition properties and as constituents in advanced materials design. For example, derivatives have been assessed for their efficacy in preventing steel corrosion in acidic environments, showing promise as corrosion inhibitors (Bouklah et al., 2006). This research is pivotal for industrial applications where material longevity and resistance to corrosion are critical.

properties

IUPAC Name

2-[[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2O3S/c11-7-3-1-2-6(4-7)9-12-10(16-13-9)17-5-8(14)15/h1-4H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWNMUSTYMFNLLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NOC(=N2)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid
Reactant of Route 2
2-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid
Reactant of Route 3
2-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid
Reactant of Route 4
2-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid
Reactant of Route 5
2-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid
Reactant of Route 6
2-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]sulfanyl}acetic acid

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